

# Aticaprant's Impact on Anhedonia: A Comparative Analysis of Clinical Evidence

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## Compound of Interest

Compound Name: Aticaprant

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study comparison of **Aticaprant**'s effects on anhedonia, a core symptom of major depressive disorder (MDD), benchmarked against other therapeutic alternatives. The analysis is based on available clinical trial data and peer-reviewed publications.

**Aticaprant** (JNJ-67953964) is an investigational, orally administered, selective kappa-opioid receptor (KOR) antagonist.[1][2][3] The therapeutic rationale for its use in depression, and specifically anhedonia, stems from the hypothesis that chronic stress leads to the upregulation of the endogenous KOR ligand dynorphin, which in turn can induce a state of dysphoria and anhedonia. By blocking the KOR, **Aticaprant** is thought to disinhibit downstream reward pathways, potentially alleviating anhedonic symptoms.[4][5]

## Quantitative Comparison of Anti-anhedonic Effects

The following table summarizes the quantitative data from clinical studies investigating the effects of **Aticaprant** and other pharmacological agents on anhedonia, as measured by the Snaith-Hamilton Pleasure Scale (SHAPS). The SHAPS is a 14-item self-report questionnaire designed to assess hedonic capacity.[6][7]

Table 1: Cross-study Comparison of Anti-anhedonic Effects Measured by the Snaith-Hamilton Pleasure Scale (SHAPS)

Drug	Study	N	Treatment Duration	Baseline SHAPS (Mean $\pm$ SD)	Change in SHAPS (Mean $\pm$ SD)	p-value
Aticaprant	Phase 2 (Schmidt et al., 2023) [8]	166	6 weeks	High anhedonia subgroup: $\geq 38$	Larger effect size (0.51) in high anhedonia group vs. low anhedonia group (0.29)	Not specified for SHAPS
FAST-MAS (Pizzagalli et al., 2020) [9] [10]	89	8 weeks	Aticaprant: $37.29 \pm 8.89$ , Placebo: $33.03 \pm 5.54$	Significantly greater reduction in SHAPS score for Aticaprant group compared to placebo	p = 0.034 (for baseline difference)	
Vortioxetine	McIntyre et al. (2019) [11][12][13]	100	8 weeks	Not specified	-2.9	<0.0001
Agomelatine	Martinotti et al. (2016) [14]	143	8 weeks	8.5	to 4.1	<0.05
Di Giannantonio & Martinotti (2011) [15]	24	8 weeks	Not specified	Significant improvement	<0.05	

Ketamine	Lally et al. (2014)[16]	36	Single infusion	Not specified	Rapid and significant reduction	Not specified
Gałynska et al. (2021)[17]	42	8 infusions	Not specified	Significant decrease	Not specified	
Pramipexole	Hapart et al. (Open-label pilot, 2022)[2]	12	10 weeks	Not specified	Significant improvement	<0.01
Bupropion	Michely et al. (2018) [18][19]	40 (healthy)	Acute dose	Not specified	Increase in SHAPS score	Not specified

## Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for a nuanced interpretation of the comparative data.

### **Aticaprant** (Phase 2 Study - NCT04352101)[8]

- Objective: To assess the efficacy, safety, and tolerability of **aticaprant** as an adjunctive therapy in adults with MDD who have had an inadequate response to at least one and no more than five antidepressant treatments.
- Participants: 184 adults (aged 18-64) with a diagnosis of MDD, a MADRS score of  $\geq 25$ , and a SHAPS score of  $\geq 20$ .
- Methodology: This was a randomized, double-blind, placebo-controlled, multicenter study. Following a screening period, eligible participants entered a placebo lead-in phase for up to 3 weeks. Those who did not show a significant improvement were then randomized to receive either **aticaprant** or placebo in addition to their ongoing antidepressant (SSRI or SNRI) for 6 weeks.
- Dosage: 10 mg of **aticaprant** or placebo once daily.[2]

- Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.
- Anhedonia Assessment: The Snaith-Hamilton Pleasure Scale (SHAPS) was used as a secondary outcome measure to assess anhedonia.

#### **Aticaprant** (FAST-MAS Trial)[\[9\]](#)[\[10\]](#)

- Objective: A proof-of-mechanism study to investigate the effects of KOR antagonism on reward-related brain activity and anhedonia in a transdiagnostic sample.
- Participants: 89 individuals with clinically significant anhedonia and a history of MDD or an anxiety disorder.
- Methodology: A randomized, double-blind, placebo-controlled trial over 8 weeks.
- Dosage: **Aticaprant** 10 mg/day.
- Primary Outcome: Change in ventral striatal activation during a reward anticipation task as measured by functional magnetic resonance imaging (fMRI).
- Anhedonia Assessment: The SHAPS was used as a key secondary outcome to measure self-reported anhedonia.

#### Vortioxetine (McIntyre et al., 2019)[\[11\]](#)[\[12\]](#)[\[13\]](#)

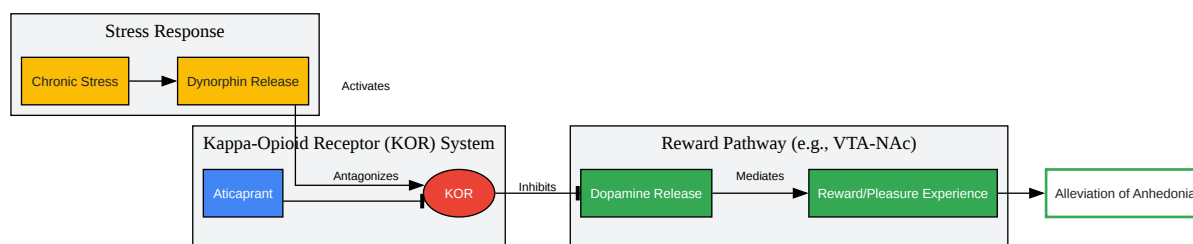
- Objective: This was a post-hoc analysis of an open-label study to evaluate the effect of vortioxetine on anhedonia in patients with MDD.
- Participants: 100 adults with a DSM-5 diagnosis of MDD and a MADRS total score of  $\geq 20$ .
- Methodology: An 8-week, single-arm, open-label study.
- Dosage: Vortioxetine was flexibly dosed between 10 and 20 mg/day.
- Anhedonia Assessment: The primary outcome for this analysis was the change in the total score of the SHAPS from baseline to week 8.

Agomelatine (Martinotti et al., 2016)[[14](#)]

- Objective: To assess the effectiveness of agomelatine on anhedonia in outpatients with major depressive episodes in a real-world clinical setting.
- Participants: 143 adult outpatients diagnosed with a major depressive episode.
- Methodology: An 8-week, open-label, multicenter, phase IV study.
- Dosage: Agomelatine was initiated at 25 mg/day, with the option to increase to 50 mg/day after two weeks.
- Anhedonia Assessment: The primary endpoint was the change in anhedonia as measured by the SHAPS total score.

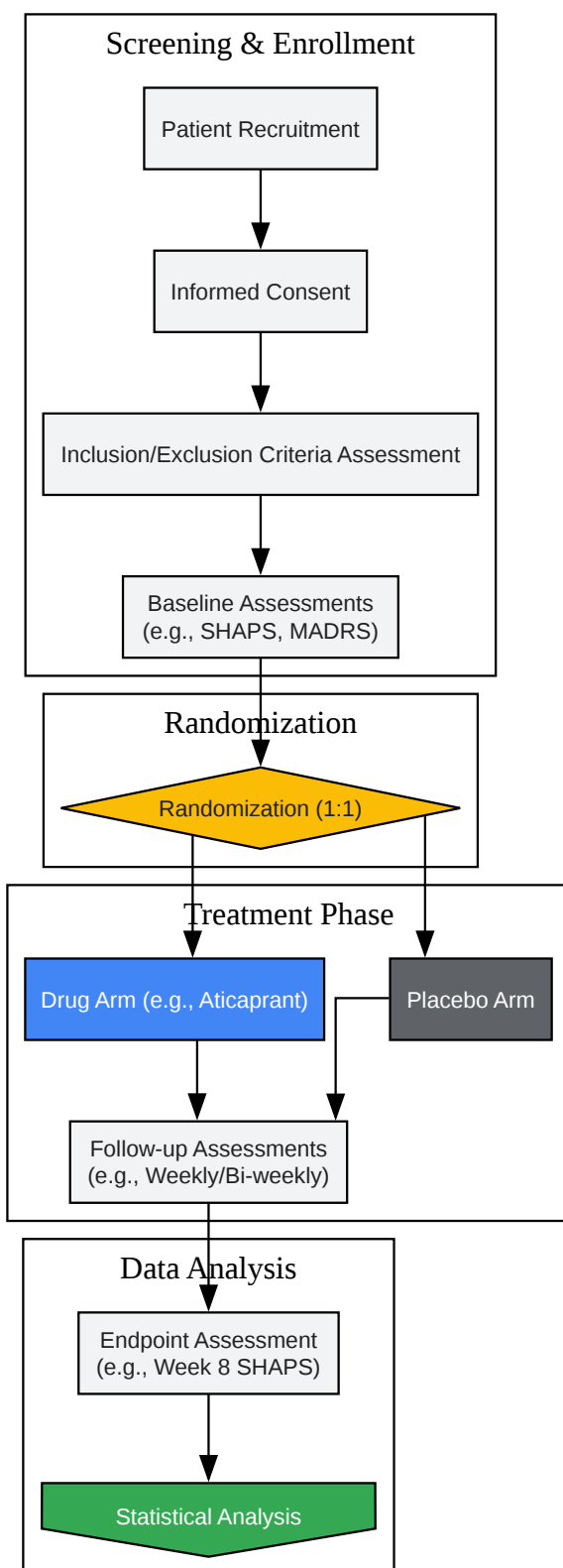
## Visualizing the Mechanisms and Processes

To further elucidate the context of **Aticaprant**'s action and the framework of its investigation, the following diagrams are provided.



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Caption: Proposed signaling pathway for **Aticaprant**'s anti-anhedonic effect.



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